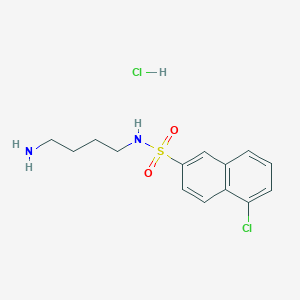

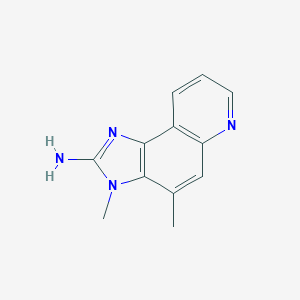

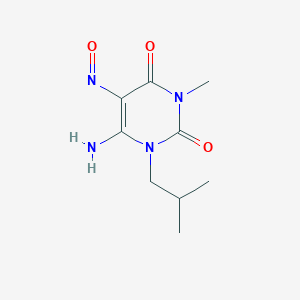

![molecular formula C12H10N6 B043430 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline CAS No. 125372-29-4](/img/structure/B43430.png)

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline involves complex organic reactions that allow for the introduction of azido groups into the imidazo[4,5-f]quinoline framework. Although specific synthesis pathways for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline are not directly reported, related compounds have been synthesized through methods involving aminoquinolines as precursors. For instance, compounds like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) and its derivatives have been synthesized from 6-amino-3-methylquinoxa1ine, demonstrating the mutagenic activity of these molecules towards Salmonella typhimurium TA98 in the presence of S9 Mix, suggesting potential pathways that could be adapted for the synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline (Kasai et al., 1981).

Molecular Structure Analysis

The molecular structure of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is characterized by the presence of azido and methyl groups on the imidazo[4,5-f]quinoline skeleton. These substitutions significantly influence the chemical behavior and biological activity of the compound. The azido group, in particular, is known for its reactivity and potential to undergo photolytic or thermolytic transformation into highly reactive nitrenes, which can further react to form a variety of products, including those with mutagenic potential (Wild & Dirr, 1988).

Scientific Research Applications

Tumor Induction in Rats

A study by Kato et al. (1989) found that 2-amino-3,4-dimethylimidazo[4,5-f]quinoline can induce tumors in various organs of F344 rats, most notably squamous cell carcinomas in the Zymbal gland, oral cavity, and skin, but not in the liver (Kato et al., 1989).

Synthesis and Photolytic Generation

Wild and Dirr (1988) demonstrated that Azido-IQ, a novel food mutagen and carcinogen, can be synthesized and photolyzed to produce highly reactive and mutagenic nitrene derivatives. This provides a non-enzymatic method for generating short-lived, highly reactive electrophilic substances (Wild & Dirr, 1988).

Effect of Methyl Substitution on Mutagenicity

Nagao et al. (1981) found that methyl substitution at specific positions of 2-amino-3-methylimidazo[4,5-f]quinoline alters its mutagenicity, with methyl groups at positions 4 and 5 reducing mutagenicity (Nagao et al., 1981).

Photo-irradiation Effects

Hirose et al. (1990) reported that exposure of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline to sunlight for 60 minutes produces a direct-acting mutagen to Salmonella typhimurium TA98 with a yield of 0.3% (Hirose et al., 1990).

Stability and Reactivity

Lakshmi et al. (2006) studied the stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, suggesting its potential role in colon cancer initiation by MeIQx (Lakshmi et al., 2006).

Binding Efficiency to DNA and Protein

Wallin et al. (1992) found that food carcinogens like MeIQx, MeIQ, and IQ show similar binding efficiency to DNA and protein, indicating that their metabolites may be transported and react at distant sites without further activation (Wallin et al., 1992).

Safety And Hazards

Future Directions

Given that dietary habits and cooking methods differ across countries, epidemiological investigation of dietary heterocyclic aromatic amine intake requires a population-specific assessment method . In addition to further evidence from prospective cohort studies in Japanese based on dietary heterocyclic aromatic amine intake estimated by food frequency questionnaires, studies using other methods to assess heterocyclic aromatic amine exposure, such as biomarkers, are highly anticipated .

properties

IUPAC Name |

2-azido-3,4-dimethylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGDZSFLARRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925113 | |

| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline | |

CAS RN |

125372-29-4 | |

| Record name | 2-Azido-3,4-dimethylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125372294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

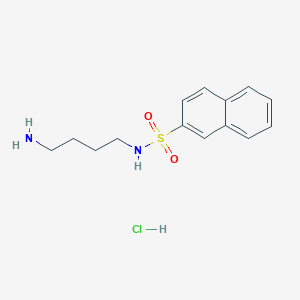

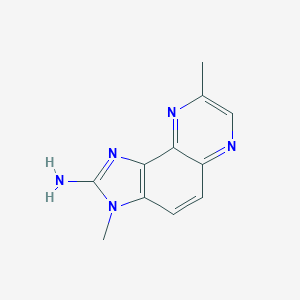

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

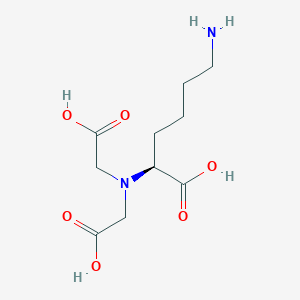

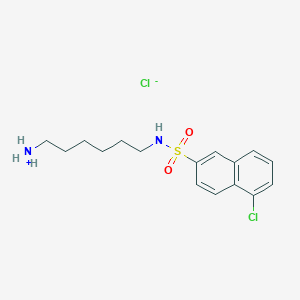

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

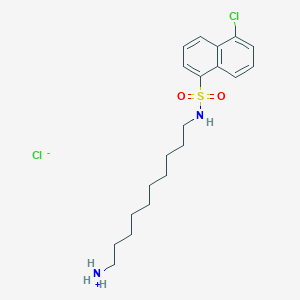

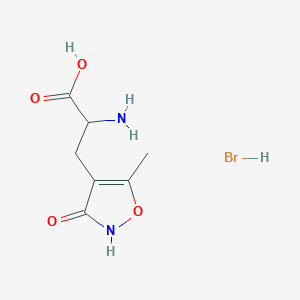

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)